molecular formula C8H9I B031699 4-Iodo-m-xylene CAS No. 4214-28-2

4-Iodo-m-xylene

Cat. No. B031699
CAS RN: 4214-28-2
M. Wt: 232.06 g/mol
InChI Key: BUNKQJAMHYKQIM-UHFFFAOYSA-N
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Description

4-Iodo-m-xylene is a chemical compound that is related to the family of xylenes, which are aromatic hydrocarbons consisting of a benzene ring with two methyl substituents. The presence of an iodine atom in the 4-Iodo-m-xylene molecule distinguishes it from its parent compound, m-xylene, and imparts unique reactivity due to the heavy halogen substituent.

Synthesis Analysis

The synthesis of diiodo-m-xylenes, which are closely related to 4-Iodo-m-xylene, has been explored to understand the mechanism of the Jacobsen reaction. In one study, diiodo-m-xylenes were synthesized and subjected to isomerization in concentrated acids. The isomerization of 2,4- and 4,5-diiodo-m-xylene to 4,6- and 2,5-diiodo-m-xylene, respectively, was observed when treated with cold sulfuric or hot polyphosphoric acid. These compounds also underwent disproportionation with hot sulfuric acid, leading to tri- and tetraiodo-m-xylenes, although no disproportionation was noted with polyphosphoric acid .

Molecular Structure Analysis

The molecular structure of m-xylylene diradical, a related species to 4-Iodo-m-xylene, has been investigated using photoelectron spectroscopy. The diradical was generated through flash vacuum pyrolysis of 1,3-bis-iodomethyl-benzene and its electronic states were probed. The adiabatic ionization energy and heat of formation of the diradical were determined, providing insights into the energetic properties of the molecule .

Chemical Reactions Analysis

The reactivity of m-xylylene diradical, which shares reactivity traits with 4-Iodo-m-xylene, has been studied. The diradical was found to be highly photolabile, undergoing photoisomerization to form three isomeric hydrocarbons upon irradiation. This reactivity was characterized by spectroscopic techniques and supported by DFT calculations .

Physical and Chemical Properties Analysis

The atmospheric oxidation mechanism of m-xylene, the parent compound of 4-Iodo-m-xylene, has been investigated to understand its reaction with the OH radical. The study revealed that the reaction is dominated by OH addition to specific carbon positions on the ring, leading to various products through a series of complex reactions involving O2, NO, and HO2. The effects of reaction pressure and temperature on the mechanism were also explored .

The electronic structure of the dehydro-m-xylylene anion, which is structurally related to 4-Iodo-m-xylene, was studied to understand its reactivity and thermochemical properties. The anion was generated in the gas phase and characterized, revealing a phenyl-like anion with a nonplanar triplet state and an allenic singlet state slightly higher in energy .

An experimental study on the OH-initiated oxidation of m-xylene identified several products, including ring-retaining and ring-opening components. The formation yields of these products were found to depend on the concentrations of O2 and NO. The study provided new insights into the product distributions and proposed mechanisms for their formation .

Lastly, the electron ionization of m-xylene was measured, providing data on the cross sections and major product ions. This study helps in understanding the fragmentation mechanisms of xylenes, which are relevant to the behavior of 4-Iodo-m-xylene under electron ionization conditions .

Scientific Research Applications

Specific Scientific Field

The specific scientific field where 4-Iodo-m-xylene is used is Biochemistry , specifically in the development of paralog-selective Hsp90 inhibitors .

Comprehensive and Detailed Summary of the Application

4-Iodo-m-xylene is a reactant used in the preparation of paralog-selective Hsp90 inhibitors . Hsp90 inhibitors are a class of drugs that interfere with the function of the Hsp90 protein, a chaperone protein that aids in the proper folding of other proteins. Paralog-selective Hsp90 inhibitors are designed to selectively inhibit specific paralogs of the Hsp90 protein .

Safety And Hazards

4-Iodo-m-xylene is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

1-iodo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9I/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNKQJAMHYKQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063356
Record name Benzene, 1-iodo-2,4-dimethyl-
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Iodo-m-xylene

CAS RN

4214-28-2
Record name 1-Iodo-2,4-dimethylbenzene
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Record name Benzene, 1-iodo-2,4-dimethyl-
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Record name 4-Iodo-m-xylene
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Record name Benzene, 1-iodo-2,4-dimethyl-
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Record name 4-iodo-m-xylene
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Record name 4-Iodo-m-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Suzuki, K Maruyama, R Goto - Bulletin of the Chemical Society of …, 1965 - journal.csj.jp
Four isomeric diiodo-m-xylenes have been synthesized and their isomerization in concentrated acids investigated in order to elucidate the mechanism of the new rearrangement …
Number of citations: 16 www.journal.csj.jp
H Suzuki, K Maruyama, R Goto - Bulletin of the Chemical Society of …, 1965 - journal.csj.jp
… always obtained, together with small amounts of 4-iodo-m-xylene6-sulfonic acid. This may … , because mesitylene is supposed to be much more basic than either 2- or 4-iodo-m-xylene. …
Number of citations: 3 www.journal.csj.jp
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… might occur in one or other of three directions, the structure of the ketone is proved by treating p-tohonitrile with the Grignard compounds of 4-bromo-m-xylene and 4-iodo-m-xylene …
Number of citations: 16 pubs.rsc.org
JG Lindberg, A Leong - Journal of Magnetic Resonance (1969), 1975 - Elsevier
… m-iodotoluene p-iodotoluene 4-iodo-o-xylene 2-iodo-m-xylene 4-iodo-m-xylene 2-iodo-p-xylene 2-iodomesitylene 3-iododurene 6-… 2.46 2-iodo-m-xylene 2.3gf 4-iodo-m-xylene …
Number of citations: 5 www.sciencedirect.com
KM Tramposch, HF Kung, M Blau - Journal of Medicinal Chemistry, 1982 - ACS Publications
… in carbon tetrachloride gave an acceptable yieldof a,a'-dibromo-4-iodo-m-xylene (6).11 … 4-Iodo-m-xylene (8.7 g, 37.5 mmol) and N-bromosuccinimide (15 g, 84.3 mmol) were suspended …
Number of citations: 10 pubs.acs.org
EB Merkushev - Synthesis, 1988 - thieme-connect.com
Chair of Organic Chemistry, Polytechnical Institute. 634004 Tomsk, USSR lodoaromatic compounds are useful synthetic reagents for fine organic synthesis. Advances in the synthesis of …
Number of citations: 329 www.thieme-connect.com
JG Sharefkin, H Saltzman - Analytical Chemistry, 1963 - ACS Publications
Iodine-substituted benzenes have been characterizedby reaction with commercial 40% peracetic acid to form iodobenzene diacetates and iodoxy compounds. The diacetates were …
Number of citations: 32 pubs.acs.org
A McKillop, JD Hunt, MJ Zelesko… - Journal of the …, 1971 - ACS Publications
The preparation ofthallium (III) trifluoroacetate and itsefficacy as a reagent for electrophilic aromatic thallation are described. Arylthallium ditrifluoroacetates, the products of thallation, …
Number of citations: 187 pubs.acs.org
CS Chao, CH Cheng, CT Chang - The Journal of Organic …, 1983 - ACS Publications
An activated nickel powder has been prepared by the procedure of electrolysis of a NiS04 aqueous solution with Hg as the cathode to form a nickel amalgam followed by the removal of …
Number of citations: 59 pubs.acs.org
T Sato - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
Enhancement in the estrogenic activity of the 2-or 2'-alkyl homologs of 4-methoxybiphenyl-4'-carboxylic acid (I) in comparison with the parent compound I was attributed to the increase …
Number of citations: 8 www.journal.csj.jp

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